5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound with significant research potential. Its molecular formula is and it has a molecular weight of approximately 393.83 g/mol. The compound is characterized by the presence of multiple heterocyclic rings, specifically a triazole and a pyridazine, which contribute to its unique properties and potential applications in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and databases such as PubChem, where it is cataloged under the identifier 7217786. It falls under the classification of heterocyclic compounds due to its structure, which includes nitrogen-containing rings. The compound's IUPAC name reflects its complex structure and functional groups .
The synthesis of 5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions that may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
The molecular structure of 5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is intricate due to its multiple functional groups and rings.
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
AEWDUIQTMFXKSU-UHFFFAOYSA-N
The structure contains a chloro substituent on a benzene ring, a methoxy group, and a complex triazolo-pyridazine moiety that contributes to its biological activity .
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop derivatives for further studies .
While specific mechanisms of action for 5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have not been extensively documented in literature, compounds with similar structures often exhibit activity through:
Further research is necessary to elucidate the precise mechanisms involved in its biological activity .
The physical properties of 5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide include:
Chemical properties include stability under standard laboratory conditions but may require specific storage conditions to prevent degradation over time .
5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has potential applications in:
Ongoing research may reveal additional applications in various fields such as medicinal chemistry and drug development .
CAS No.: 1587-20-8
CAS No.: 178557-21-6
CAS No.: 800-73-7
CAS No.:
CAS No.:
CAS No.: 126873-49-2